molecular formula C15H15ClN2O3S B10954002 N'-[(1E)-1-(4-chlorophenyl)ethylidene]-4-methoxybenzenesulfonohydrazide

N'-[(1E)-1-(4-chlorophenyl)ethylidene]-4-methoxybenzenesulfonohydrazide

Cat. No.: B10954002
M. Wt: 338.8 g/mol
InChI Key: YPMKTVSMBAIMGE-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-1-(4-CHLOROPHENYL)ETHYLIDENE]-4-METHOXY-1-BENZENESULFONOHYDRAZIDE is a chemical compound that belongs to the class of sulfonohydrazides This compound is characterized by the presence of a 4-chlorophenyl group, a methoxy group, and a benzenesulfonohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-1-(4-CHLOROPHENYL)ETHYLIDENE]-4-METHOXY-1-BENZENESULFONOHYDRAZIDE typically involves the condensation of 4-chloroacetophenone with 4-methoxybenzenesulfonohydrazide. This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, and under reflux conditions in a suitable solvent like methanol . The reaction proceeds through the formation of an imine intermediate, which then undergoes further condensation to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-1-(4-CHLOROPHENYL)ETHYLIDENE]-4-METHOXY-1-BENZENESULFONOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The methoxy and chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of N’-[(E)-1-(4-CHLOROPHENYL)ETHYLIDENE]-4-METHOXY-1-BENZENESULFONOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of certain enzymes. Additionally, its sulfonohydrazide moiety can interact with biological macromolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-1-(4-CHLOROPHENYL)ETHYLIDENE]-4-METHOXY-1-BENZENESULFONOHYDRAZIDE is unique due to the presence of both the methoxy and chlorophenyl groups, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C15H15ClN2O3S

Molecular Weight

338.8 g/mol

IUPAC Name

N-[(E)-1-(4-chlorophenyl)ethylideneamino]-4-methoxybenzenesulfonamide

InChI

InChI=1S/C15H15ClN2O3S/c1-11(12-3-5-13(16)6-4-12)17-18-22(19,20)15-9-7-14(21-2)8-10-15/h3-10,18H,1-2H3/b17-11+

InChI Key

YPMKTVSMBAIMGE-GZTJUZNOSA-N

Isomeric SMILES

C/C(=N\NS(=O)(=O)C1=CC=C(C=C1)OC)/C2=CC=C(C=C2)Cl

Canonical SMILES

CC(=NNS(=O)(=O)C1=CC=C(C=C1)OC)C2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.